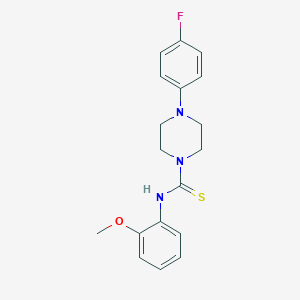
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide, also known as pFPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of COX-2 enzymes, which are responsible for inflammation and pain. Additionally, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. These activities of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can reduce inflammation and pain in animal models. It has also been found to protect against oxidative stress and prevent cellular damage. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the major advantages of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is its high purity and stability, which makes it suitable for various laboratory experiments. However, due to its synthetic nature, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may not accurately represent the biochemical and physiological effects of naturally occurring compounds. Additionally, more research is needed to determine the optimal dosage and administration of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide for therapeutic purposes.
将来の方向性
There are several future directions for the research on 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects. Secondly, the potential use of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide in combination with other drugs for cancer treatment should be explored. Finally, the development of novel delivery systems for 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide could enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound that has shown promising therapeutic potential in various fields of research. Its anti-inflammatory, analgesic, and antioxidant activities, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for drug development. However, further research is needed to fully understand the mechanism of action and optimize its therapeutic use.
合成法
The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the reaction of 4-Fluoroaniline with 2-Methoxybenzaldehyde, followed by the addition of piperazine and carbon disulfide. The resulting product is then purified using column chromatography. This method has been widely used to obtain high yield and purity of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide.
科学的研究の応用
PFPP has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and antioxidant activities. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
特性
製品名 |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
|---|---|
分子式 |
C18H20FN3OS |
分子量 |
345.4 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)20-18(24)22-12-10-21(11-13-22)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) |
InChIキー |
AQMJQNVIYVALTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
正規SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)








![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)

